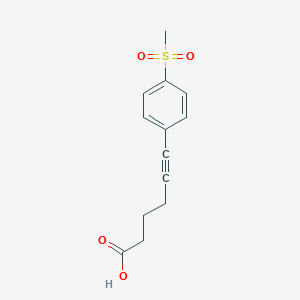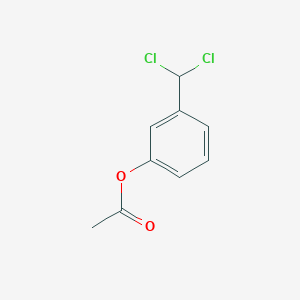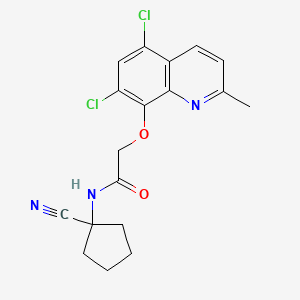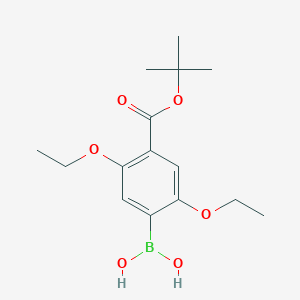![molecular formula C17H21BrN2O4 B13356435 L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B13356435.png)
L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.
Bromination: The indole core is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Propanoate Group: The propanoate group is introduced via esterification reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine substituent or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups at the bromine site.
科学研究应用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, indole derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly in targeting specific biological pathways or receptors.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as catalysts in chemical reactions.
作用机制
The mechanism of action of Methyl 3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate would depend on its specific biological target. Generally, indole derivatives interact with various enzymes, receptors, or DNA, modulating biological pathways and exerting their effects.
相似化合物的比较
Similar Compounds
Methyl 3-(1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but without the bromine substituent.
Methyl 3-(4-chloro-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine substituent in Methyl 3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
属性
分子式 |
C17H21BrN2O4 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
methyl 3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-12-7-5-6-11(18)14(10)12/h5-7,9,13,19H,8H2,1-4H3,(H,20,22) |
InChI 键 |
JSXFCSUOYOQOLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13356353.png)
![(1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B13356358.png)



![Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13356382.png)



![Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13356407.png)

![1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356424.png)


